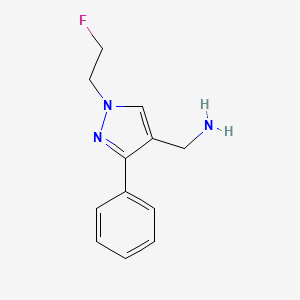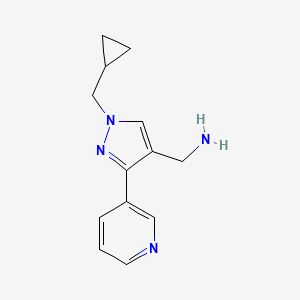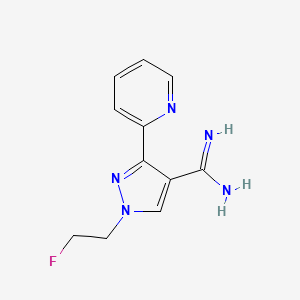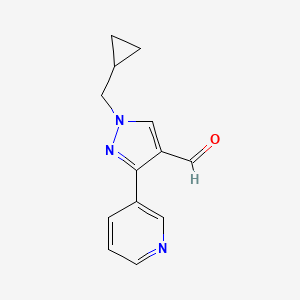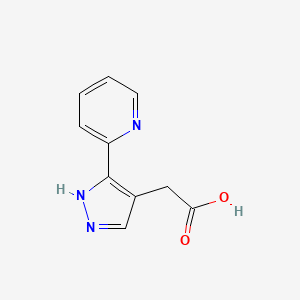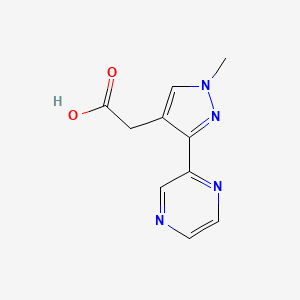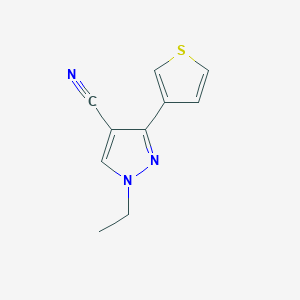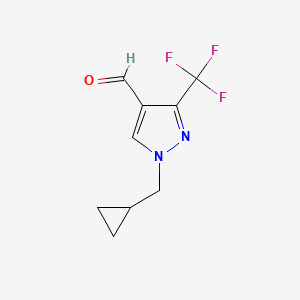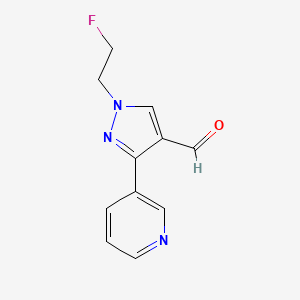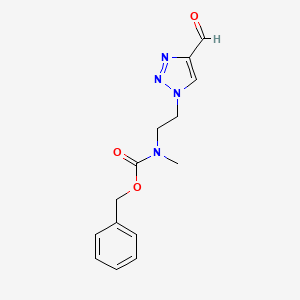
benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Vue d'ensemble
Description
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 1,2,3-triazole ring is linked with amine and ester groups . This compound is part of a class of compounds known as 1,2,3-triazole hybrids, which have been synthesized due to their notable therapeutic importance .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This synthesis method allows for the creation of a diverse set of substituted 1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate can be characterized using different spectral techniques . The 1,2,3-triazole ring in the compound contributes to its enhanced biocompatibility due to its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Chemical Reactions Analysis
The chemical reactions involving benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate are typically catalyzed by copper. For example, a polytriazolylamine ligand can stabilize Cu(I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify functional groups in the compound .
Applications De Recherche Scientifique
Drug Discovery
The 1,2,3-triazole core is a common motif in pharmaceuticals due to its resemblance to the amide bond and its ability to mimic E or Z amide bonds. This structural feature, combined with high chemical stability and hydrogen bonding capability, makes it valuable in drug discovery . Compounds like Rufinamide and Tazobactam feature a 1,2,3-triazole core and have been successful in the market .
Organic Synthesis
In organic synthesis, the 1,2,3-triazole ring serves as a stable and versatile scaffold. It can act as a surrogate for the peptide bond, offering chemical and biological stability. This makes it an excellent candidate for synthesizing complex organic molecules .
Polymer Chemistry
The triazole ring’s stability and reactivity make it suitable for polymer chemistry applications. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry for constructing complex structures. Their ability to engage in hydrogen bonding and dipole-dipole interactions makes them ideal building blocks for designing molecular assemblies .
Bioconjugation
The triazole ring is often used in bioconjugation techniques. Its stability under physiological conditions allows for the creation of stable bioconjugates, which are essential in developing targeted drug delivery systems and diagnostic tools .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used to modify biomolecules, aiding in the study of biological processes. They can act as bioisosteres, replacing certain functional groups in biomolecules without significantly altering their properties .
Fluorescent Imaging
The triazole ring’s properties make it suitable for fluorescent imaging applications. It can be used to create fluorescent probes that help in visualizing biological processes at the molecular level .
Materials Science
Due to its robustness, the 1,2,3-triazole ring finds applications in materials science. It can be used to create new materials with specific properties, such as enhanced conductivity or biocompatibility .
Mécanisme D'action
While the specific mechanism of action for benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is not mentioned in the sources, 1,2,3-triazoles and their derivatives have been found to have a wide range of biological activities. They have potential applications as antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and anti-leishmanial agents .
Safety and Hazards
Orientations Futures
The 1,2,3-triazole framework offers a highly versatile architecture for ligand design, yet the coordination chemistry of this class of ligand remains largely unexplored . Therefore, future research could focus on exploring the coordination chemistry of these compounds and developing new drugs based on the 1,2,3-triazole framework .
Propriétés
IUPAC Name |
benzyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMXSPACKPDRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=C(N=N1)C=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




